(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol (1S,4R)-p-Mentha-2,8-dien-1-ol is a p-menthane monoterpenoid.
Brand Name: Vulcanchem
CAS No.: 22972-51-6
VCID: VC21114712
InChI: InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10+/m0/s1
SMILES: CC(=C)C1CCC(C=C1)(C)O
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

CAS No.: 22972-51-6

Cat. No.: VC21114712

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol - 22972-51-6

Specification

Description (1S,4R)-p-Mentha-2,8-dien-1-ol is a p-menthane monoterpenoid.
CAS No. 22972-51-6
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (1S,4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol
Standard InChI InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10+/m0/s1
Standard InChI Key MKPMHJQMNACGDI-VHSXEESVSA-N
Isomeric SMILES CC(=C)[C@@H]1CC[C@](C=C1)(C)O
SMILES CC(=C)C1CCC(C=C1)(C)O
Canonical SMILES CC(=C)C1CCC(C=C1)(C)O
Melting Point 18 °C

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